3-(2-chlorophenyl)-N-cyclohexylpropanamide
Description
3-(2-Chlorophenyl)-N-cyclohexylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 2-chlorophenyl group at the third carbon and a cyclohexylamine moiety at the amide nitrogen. Its molecular formula is C₁₅H₁₉ClNO, with a molecular weight of 264.77 g/mol.
Properties
Molecular Formula |
C15H20ClNO |
|---|---|
Molecular Weight |
265.78 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-cyclohexylpropanamide |
InChI |
InChI=1S/C15H20ClNO/c16-14-9-5-4-6-12(14)10-11-15(18)17-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10-11H2,(H,17,18) |
InChI Key |
XSGSTLUTSYXRLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-cyclohexylpropanamide typically involves the reaction of 2-chlorobenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The general reaction scheme is as follows:
2-chlorobenzoyl chloride+cyclohexylamine→this compound
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-cyclohexylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2-chlorophenyl)-N-cyclohexylpropanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects on the Aryl Group :
- Chlorine Position : The target compound’s 2-chlorophenyl group differs from analogs like N-(3-chloro-2-methylphenyl)-3-cyclohexylpropanamide (3-chloro substituent) , which may alter steric and electronic interactions in biological systems.
- Functional Groups : Hydroxyl substituents (e.g., 3-Chloro-N-(3-hydroxyphenyl)propanamide ) increase polarity, while benzoyl groups (e.g., N-(2-benzoyl-4-chlorophenyl)-3-cyclohexylpropanamide ) introduce aromatic bulk, affecting solubility and binding affinity.
Molecular Weight and Lipophilicity :
- The target compound (264.77 g/mol) is lighter than benzoyl-substituted analogs (e.g., 369.88 g/mol ), suggesting better membrane permeability. Ethyl-substituted derivatives (259.39 g/mol ) are more lipophilic due to the absence of electronegative chlorine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
